![molecular formula C15H13BrO4 B5761360 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as BMHBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMHBA is a derivative of salicylic acid and has been synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride.
Mechanism of Action
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can reduce inflammation in the body. Additionally, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage. 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Biochemical and Physiological Effects
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have anti-inflammatory, antioxidant, and anticancer effects. By inhibiting COX-2 activity, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can reduce inflammation in the body. Additionally, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage. 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has several advantages for lab experiments, including its ability to inhibit COX-2 activity, its antioxidant properties, and its potential anticancer effects. However, there are also limitations to using 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, including its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the safety and efficacy of 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid as a potential anticancer agent. Other future directions for research on 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid include its potential use as an antioxidant and its potential use in combination with other drugs for the treatment of various diseases.
Synthesis Methods
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can be synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride. This reaction results in the formation of 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, which can then be purified through recrystallization. Other methods of synthesis include the reaction of salicylic acid with 2-bromo-4-(hydroxymethyl)phenol in the presence of a catalyst.
Scientific Research Applications
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential anticancer effects, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXIMKNCGEPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

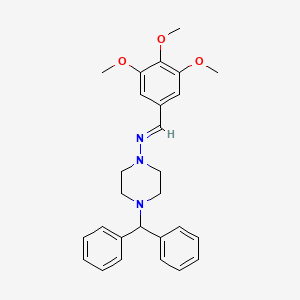
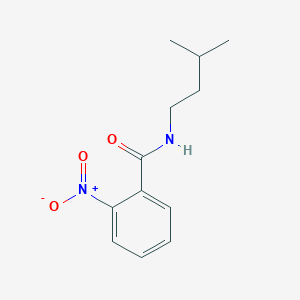
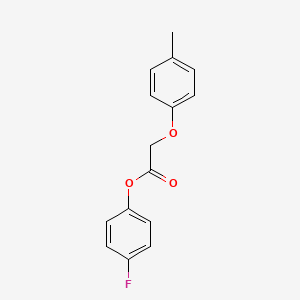
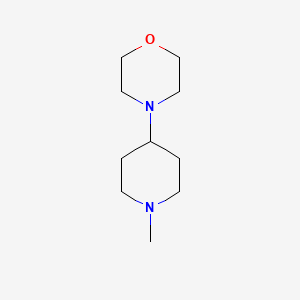
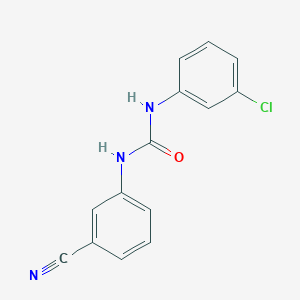
![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
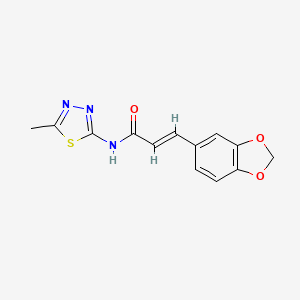
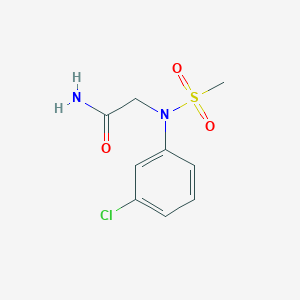
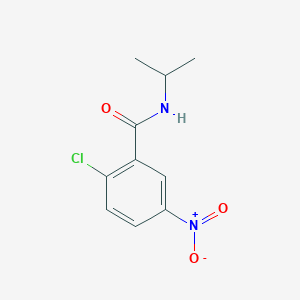
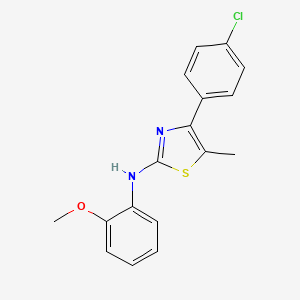
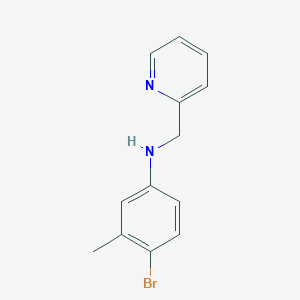
![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)